molecular formula C20H28Cl3N3O B12749430 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride CAS No. 88810-14-4

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride

Cat. No.: B12749430
CAS No.: 88810-14-4
M. Wt: 432.8 g/mol
InChI Key: UNIKNMRUEURGDJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido-oxazine core structure, which is known for its potential pharmacological properties. The presence of the phenyl and pyrrolidinyl groups further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-oxazine core, followed by the introduction of the phenyl and pyrrolidinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogenated compounds and strong acids or bases are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
  • 2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl

Uniqueness

The uniqueness of 2-Methyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl lies in its specific chemical structure, which imparts distinct pharmacological properties

Properties

CAS No.

88810-14-4

Molecular Formula

C20H28Cl3N3O

Molecular Weight

432.8 g/mol

IUPAC Name

2-methyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C20H25N3O.3ClH/c1-16-14-23(20-19(24-16)10-7-11-21-20)18(15-22-12-5-6-13-22)17-8-3-2-4-9-17;;;/h2-4,7-11,16,18H,5-6,12-15H2,1H3;3*1H

InChI Key

UNIKNMRUEURGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

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